REACTION_CXSMILES
|
[CH2:1](C1C2C(=CC=CC=2)NC=1)[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]=1.S(=O)(=O)(O)O>CO>[CH:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[N:4]=[C:3]3[CH:1]=[C:2]4[C:3](=[N:4][C:5]5[C:10]4=[CH:9][CH:8]=[CH:7][CH:6]=5)[CH:1]=[C:2]3[C:10]=12
|
Name
|
|
Quantity
|
250.69 g
|
Type
|
reactant
|
Smiles
|
C(C1=CNC2=CC=CC=C12)C1=CNC2=CC=CC=C12
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture within the 3-neck flask is refluxed during a single hour
|
Type
|
TEMPERATURE
|
Details
|
The mixture within the 3-neck flask is frozen
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C2C(=CC=C1)N=C1C2=CC2=NC3=CC=CC=C3C2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 g | |
YIELD: CALCULATEDPERCENTYIELD | 126.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |